(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide, with the CAS Registry Number 67785-95-9, is a synthetic compound notable for its structural and functional properties. This compound belongs to the class of fatty acid amides, specifically derivatives of oleamide, which are known for their various biological activities. The molecular formula is with a molecular mass of approximately 396.65 g/mol .
The compound can be identified in several chemical databases, including PubChem and CAS Common Chemistry, where it is cataloged under multiple synonyms such as (Z)-N-[2-[(2-hydroxyethyl)amino]ethyl]-9-octadecenamide and oleamide derivatives . Its synthesis and characterization have been studied in various scientific contexts, indicating its relevance in research and potential applications.
(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide is classified as an amide derived from oleic acid. It contains an ethyl group attached to a hydroxyethylamino moiety, contributing to its amphiphilic nature. This classification is significant for understanding its interactions in biological systems and potential applications in drug delivery and bioengineering.
The synthesis of (Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide typically involves the reaction of oleic acid derivatives with ethyl(2-hydroxyethyl)amine. The process may include the following steps:
Technical details such as reaction conditions (temperature, solvents) and catalysts used can vary based on the specific protocol employed in laboratories .
The molecular structure of (Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide features a long hydrocarbon chain typical of fatty acids, combined with an amine functional group. The structural representation can be summarized as follows:
InChI=1S/C24H48N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(25)23(27)22(26)24/h9-10,23,25H,3-8,11-21H2,1H3,(H,26,27)/b10-9
C(CCCCCC/C=C\CCCCCC)(NCCNCCO)=O
This structure indicates the presence of a cis double bond between the ninth and tenth carbon atoms in the hydrocarbon chain .
The compound has a molecular weight of 396.65 g/mol and exhibits characteristics typical of fatty amides, including potential surfactant properties due to its amphiphilic nature .
(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide can participate in various chemical reactions typical of amides:
These reactions are essential for understanding its reactivity in biological systems and potential modifications for therapeutic applications .
The mechanism of action of (Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide is related to its interaction with biological membranes due to its amphiphilic structure. It may influence membrane fluidity and permeability by integrating into lipid bilayers, which can modulate cellular signaling pathways.
Research indicates that compounds like this one may exhibit bioactive properties such as anti-inflammatory effects or modulation of pain pathways through their interaction with endocannabinoid systems .
Relevant data indicates that this compound may exhibit irritant properties upon contact with skin or mucous membranes .
(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide has several scientific uses:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3